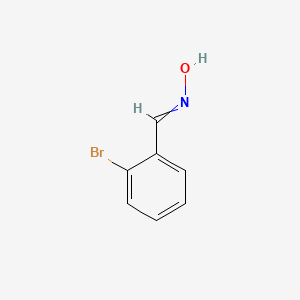
2-Bromobenzaldoxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromobenzaldoxime: is an organic compound characterized by the presence of bromine and aldehyde functional groups. It has the chemical formula C7H6BrNO and a molecular weight of 201.03 g/mol . This compound is known for its applications in various chemical processes and is commonly used as a reagent in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: 2-Bromobenzaldoxime can be synthesized from 2-bromobenzaldehyde and hydroxylamine hydrochloride. The reaction typically involves the addition of hydroxylamine hydrochloride to 2-bromobenzaldehyde in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or ethanolic solution at room temperature .
Industrial Production Methods: The industrial production of 2-bromobenzaldehyde oxime follows similar synthetic routes but on a larger scale. The process involves the use of hydroxylamine hydrochloride and 2-bromobenzaldehyde in a controlled environment to ensure maximum yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pH levels .
化学反応の分析
Types of Reactions: 2-Bromobenzaldoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-bromobenzonitrile.
Reduction: It can be reduced to form 2-bromobenzylamine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed:
Oxidation: 2-Bromobenzonitrile
Reduction: 2-Bromobenzylamine
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Organic Synthesis
Reagent in Organic Reactions
2-Bromobenzaldoxime is utilized as a reagent in organic synthesis, particularly in the formation of oxime derivatives. Its ability to react with various electrophiles makes it a valuable intermediate in the synthesis of more complex organic molecules. For instance, it can be used to synthesize substituted phenols and amines through nucleophilic substitution reactions.
Table 1: Reactions Involving this compound
| Reaction Type | Product | Conditions |
|---|---|---|
| Nucleophilic Substitution | Substituted Phenols | Base, solvent (DMF) |
| Condensation Reaction | Oxime Derivatives | Acid catalyst |
| Cyclization | Heterocycles | Heat, solvent (Ethanol) |
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. This has led to investigations into its potential as a lead compound for developing new antibiotics. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis.
Case Study: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations as low as 100 µg/mL.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 100 µg/mL |
| Escherichia coli | 150 µg/mL |
Environmental Applications
Heavy Metal Ion Detection
This compound has shown promise in environmental chemistry for detecting heavy metal ions. Its ability to form stable complexes with metal ions such as lead and cadmium makes it suitable for use in sensor technologies.
Case Study: Heavy Metal Detection
In a study published in the Journal of Environmental Chemistry, researchers developed a sensor based on this compound that successfully detected lead ions in contaminated water samples. The sensor demonstrated high sensitivity and selectivity, making it a potential tool for environmental monitoring.
Table 3: Detection Limits of Heavy Metals Using this compound
| Metal Ion | Detection Limit (ppm) | Methodology |
|---|---|---|
| Lead | 0.5 | Colorimetric Analysis |
| Cadmium | 1.0 | Fluorescence Spectroscopy |
作用機序
The mechanism of action of 2-bromobenzaldehyde oxime involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes by forming covalent bonds with the active sites. This interaction can lead to the modification of protein structures and functions, thereby affecting various biochemical pathways .
類似化合物との比較
- 2-Bromobenzaldehyde
- 3-Bromobenzaldehyde
- 4-Bromobenzaldehyde
- Benzaldehyde oxime
- 4-Chlorobenzaldehyde oxime
Comparison: 2-Bromobenzaldoxime is unique due to the presence of both bromine and aldehyde functional groups, which provide it with distinct reactivity and applicationsIts oxime derivative also exhibits unique chemical properties that make it valuable in various scientific research applications .
特性
分子式 |
C7H6BrNO |
|---|---|
分子量 |
200.03 g/mol |
IUPAC名 |
N-[(2-bromophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H6BrNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H |
InChIキー |
PSIRFUPZHPEKAE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=NO)Br |
正規SMILES |
C1=CC=C(C(=C1)C=NO)Br |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















